Akton

Description

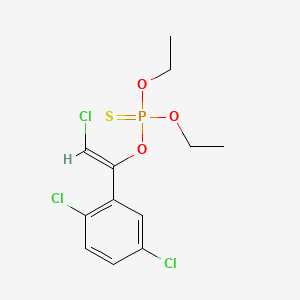

Structure

3D Structure

Properties

Molecular Formula |

C12H14Cl3O3PS |

|---|---|

Molecular Weight |

375.6 g/mol |

IUPAC Name |

[(Z)-2-chloro-1-(2,5-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C12H14Cl3O3PS/c1-3-16-19(20,17-4-2)18-12(8-13)10-7-9(14)5-6-11(10)15/h5-8H,3-4H2,1-2H3/b12-8- |

InChI Key |

QCKIOHMRUZJYQZ-WQLSENKSSA-N |

SMILES |

CCOP(=S)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |

Isomeric SMILES |

CCOP(=S)(OCC)O/C(=C\Cl)/C1=C(C=CC(=C1)Cl)Cl |

Canonical SMILES |

CCOP(=S)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl |

Pictograms |

Acute Toxic |

Synonyms |

Akton |

Origin of Product |

United States |

Foundational & Exploratory

Akton compound mechanism of action

An extensive search for a therapeutic compound named "Akton" has yielded no results in the context of drug development, mechanism of action, or clinical trials. The name "this compound" is primarily associated with a commercial insecticide, the active ingredient of which is sodium P-aminobenzenethiosulfonate. There is no publicly available scientific literature detailing a mechanism of action for a compound named "this compound" in a pharmacological or therapeutic context.

Therefore, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for a compound that does not appear to be in the drug development pipeline or the subject of academic research.

If "this compound" is a novel or internal compound name, its mechanism of action and associated data would not be in the public domain. It is also possible that the name is misspelled. Please verify the name of the compound of interest. Once a correct and publicly researched compound is provided, a detailed technical guide can be assembled.

In-Depth Technical Guide to Akton Insecticide: Chemical Structure and Core Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Akton, a potent organophosphate insecticide, exerts its neurotoxic effects through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its mechanism of action, and detailed experimental protocols for assessing its biological activity. The information presented herein is intended to support research and development efforts in toxicology, pharmacology, and drug discovery.

Chemical Identity and Structure

This compound is the common name for the organophosphorus compound with the chemical name O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate. Its fundamental chemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | [2-chloro-1-(2,5-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ5-phosphane | --INVALID-LINK-- |

| CAS Number | 1757-18-2 | --INVALID-LINK-- |

| Molecular Formula | C12H14Cl3O3PS | --INVALID-LINK-- |

| Molecular Weight | 375.64 g/mol | --INVALID-LINK-- |

| Canonical SMILES | CCOP(=S)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl | --INVALID-LINK-- |

| InChI Key | QCKIOHMRUZJYQZ-UHFFFAOYSA-N | --INVALID-LINK-- |

Chemical Structure:

Technical Guide: Properties and Analysis of Akton (CAS 1757-18-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akton, with the CAS number 1757-18-2, is an organophosphorus compound chemically identified as O-[2-chloro-1-(2,5-dichlorophenyl)ethenyl] O,O-diethyl phosphorothioate.[1] Primarily utilized as a nonsystemic insecticide, this compound exerts its biological effects through the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[1] This technical guide provides an in-depth overview of the chemical, physical, and toxicological properties of this compound, along with its mechanism of action and relevant experimental protocols for its analysis.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a concise reference for laboratory and research applications.

| Property | Value | Reference |

| CAS Number | 1757-18-2 | [1] |

| Molecular Formula | C₁₂H₁₄Cl₃O₃PS | [1] |

| Molecular Weight | 375.6 g/mol | [1] |

| IUPAC Name | [2-chloro-1-(2,5-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ⁵-phosphane | [1] |

| Melting Point | 27.5-28.5 °C | |

| Boiling Point | 406.5 ± 55.0 °C (Predicted) | |

| Density | 1.392 ± 0.06 g/cm³ (Predicted) | |

| Water Solubility | 1.4 mg/L | [2] |

| Appearance | Brown liquid | [2] |

Toxicological Profile

This compound is classified as a highly toxic compound. Its toxicity is primarily attributed to its potent inhibition of acetylcholinesterase. The following table summarizes the available acute toxicity data.

| Test Animal | Route of Administration | LD50 | Reference |

| Rat | Oral | 146 mg/kg | [2] |

| Mouse | Oral | 89 mg/kg | [2] |

| Mallard | Oral | >2000 mg/kg | [2] |

| Rabbit | Dermal | 177 mg/kg | [2] |

Hazard Classification:

-

GHS Classification: Fatal if swallowed or in contact with skin.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

The inhibition of AChE by this compound is an irreversible process that occurs at the serine hydroxyl group in the active site of the enzyme.[3] This leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors. This overstimulation leads to a state known as cholinergic crisis, characterized by a range of symptoms including muscle weakness, paralysis, and in severe cases, respiratory failure and death.[4]

Signaling Pathway

The following diagram illustrates the signaling pathway of acetylcholinesterase inhibition by this compound.

Downstream of receptor overstimulation, organophosphate exposure can also lead to the activation of other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38-MAPK, which can induce oxidative stress and apoptosis.

Experimental Protocols

Synthesis

The synthesis of this compound generally involves a three-step process:[1]

-

Preparation of Diethyl Phosphorothioate: This is typically achieved through the reaction of phosphorus pentasulfide with diethyl chlorophosphate.

-

Chlorination: Chlorine is introduced into the aromatic ring using a chlorinating agent such as thionyl chloride or phosphorus oxychloride.

-

Formation of the Ethenyl Group: The final step involves coupling reactions to form the ethenyl linkage with the desired substitution pattern.

Analytical Methods

The analysis of this compound is typically performed using gas chromatography (GC) coupled with various detectors. The following provides a general workflow and suggested parameters based on standard methods for organophosphorus pesticide analysis, such as AOAC Official Method 985.22 and US EPA Method 8141B.

5.2.1 Sample Preparation (General)

A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol would be employed to isolate this compound from the sample matrix. The choice of solvent and sorbent would depend on the specific matrix being analyzed.

5.2.2 Gas Chromatography (GC) Analysis

-

Instrumentation: A gas chromatograph equipped with a split/splitless injector and a suitable detector.

-

Column: A capillary column suitable for pesticide analysis, such as a TG-5SILMS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient would be optimized to ensure adequate separation of this compound from other components in the sample. A typical program might start at a low temperature (e.g., 60-80°C), ramp up to a higher temperature (e.g., 280-300°C), and hold for a period to ensure elution of all compounds.

-

Detector:

-

Flame Photometric Detector (FPD): Sensitive to phosphorus-containing compounds.

-

Nitrogen-Phosphorus Detector (NPD): Highly selective for nitrogen- and phosphorus-containing compounds.

-

Mass Spectrometer (MS): Provides definitive identification and quantification. For targeted analysis, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would offer the highest selectivity and sensitivity.

-

5.2.3 Infrared (IR) Spectroscopy

Infrared spectroscopy can be used for the identification and structural elucidation of this compound. A sample of the purified compound would be analyzed using an FTIR spectrometer. The resulting spectrum would show characteristic absorption bands corresponding to the various functional groups present in the molecule, such as P=S, P-O-C, C=C, and C-Cl bonds.

Experimental Workflow

The following diagram outlines a general workflow for the analysis of this compound in a given sample.

Safety and Handling

This compound is a highly toxic compound and should be handled with extreme caution in a well-ventilated laboratory, preferably within a fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, must be worn at all times. In case of accidental exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound (CAS 1757-18-2) is a potent organophosphorus insecticide with a well-defined mechanism of action involving the irreversible inhibition of acetylcholinesterase. Its chemical, physical, and toxicological properties necessitate careful handling and the use of sensitive and selective analytical methods for its detection and quantification. This guide provides a comprehensive overview to support researchers and scientists in their work with this compound.

References

Toxicological Profile of Akton: An In-depth Technical Guide

Chemical Name: O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate CAS Number: 1757-18-2 Synonyms: Axiom, SD 9098, ENT-27102

This technical guide provides a comprehensive overview of the available toxicological data for the organophosphate insecticide, Akton. The information is intended for researchers, scientists, and drug development professionals. It is important to note that the production of this compound has been discontinued, and as a result, the publicly available toxicological data is limited, particularly concerning chronic exposure and long-term health effects.

Executive Summary

This compound is a non-systemic soil insecticide characterized by high acute toxicity. Its primary mechanism of action is the irreversible inhibition of the enzyme acetylcholinesterase (AChE), a critical component of the nervous system in both insects and mammals. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in a state of cholinergic crisis. The GHS classification for this compound indicates that it is fatal if swallowed or in contact with skin[1]. The available data primarily focuses on acute toxicity, with limited information on chronic, reproductive, and carcinogenic effects.

Acute Toxicity

The acute toxicity of this compound has been evaluated in several species via oral and dermal routes of exposure. The quantitative data is summarized in the tables below.

Mammalian Acute Toxicity

| Species | Route | Endpoint | Value (mg/kg) | Reference |

| Rat | Oral | LD50 | 42 | [2][3] |

| Rat | Oral | LD50 | 146 | [4][5] |

| Mouse | Oral | LD50 | 89 | [3][4] |

| Rabbit | Dermal | LD50 | 177 | [4] |

Avian Acute Toxicity

| Species | Route | Endpoint | Value (mg/kg) | Reference |

| Mallard | Oral | LD50 | >2000 | [4] |

Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate insecticide, this compound's primary mode of action is the inhibition of acetylcholinesterase (AChE). This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.

The inhibition of AChE by this compound is an irreversible process involving the phosphorylation of the serine hydroxyl group at the active site of the enzyme. This covalent modification renders the enzyme non-functional. The resulting accumulation of ACh in the synaptic cleft leads to continuous stimulation of muscarinic and nicotinic receptors, causing a wide range of physiological effects characteristic of a cholinergic crisis.

Figure 1: Signaling pathway of this compound-induced acetylcholinesterase inhibition.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (General Protocol)

A common method to determine the inhibitory effect of a compound on AChE is a colorimetric assay based on the Ellman's reaction.

-

Preparation of Reagents:

-

Acetylcholinesterase (AChE) solution from a purified source (e.g., human recombinant).

-

Substrate solution: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

-

Buffer solution (e.g., phosphate buffer, pH 7.4).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

The reaction is typically performed in a 96-well microplate.

-

AChE solution is pre-incubated with various concentrations of this compound for a specified period to allow for enzyme inhibition.

-

The enzymatic reaction is initiated by adding the substrate (ATCI) and the chromogen (DTNB) to the wells.

-

AChE hydrolyzes acetylthiocholine to thiocholine.

-

Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.

-

The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of this compound to the rate in a control sample without the inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Figure 2: General experimental workflow for an acetylcholinesterase inhibition assay.

Acute Oral Toxicity (LD50) Determination (General Protocol - based on OECD 401, now superseded)

The determination of the median lethal dose (LD50) is a standardized procedure to assess acute oral toxicity.

-

Test Animals: Typically, young adult albino rats of a single strain are used. Animals are acclimatized to laboratory conditions before the study.

-

Housing and Feeding: Animals are housed in individual cages with free access to food and water, except for a short fasting period before dosing.

-

Dose Administration: The test substance (this compound) is administered by gavage using a stomach tube. A range of dose levels are used across different groups of animals.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

-

Data Collection: The number of mortalities in each dose group is recorded.

-

LD50 Calculation: Statistical methods, such as probit analysis, are used to calculate the LD50 value, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.

Chronic Toxicity, Carcinogenicity, Genotoxicity, and Reproductive Toxicity

There is a significant lack of publicly available data regarding the long-term toxicological effects of this compound.

-

Chronic Toxicity: No information on No-Observed-Adverse-Effect-Level (NOAEL) or Lowest-Observed-Adverse-Effect-Level (LOAEL) from chronic exposure studies was found.

-

Carcinogenicity: No data from long-term carcinogenicity bioassays in animals were identified.

-

Genotoxicity: Information from standard mutagenicity tests, such as the Ames test, is not available.

-

Reproductive and Developmental Toxicity: No data from two-generation reproductive toxicity studies or teratogenicity studies were found.

The absence of this critical information makes a comprehensive risk assessment for chronic human exposure to this compound impossible.

Environmental Fate and Ecotoxicity

The acute toxicity of this compound to aquatic organisms has been studied, and it is expected to be toxic to fish and aquatic invertebrates, as is common for organophosphate insecticides.

Conclusion

The toxicological profile of this compound is dominated by its high acute toxicity, mediated by the inhibition of acetylcholinesterase. The available quantitative data clearly classifies it as a highly toxic substance upon oral and dermal exposure in mammals. However, the discontinuation of its production has likely led to a lack of comprehensive, modern toxicological evaluation. Significant data gaps exist for chronic toxicity, carcinogenicity, genotoxicity, and reproductive and developmental toxicity. Therefore, a complete and thorough risk assessment of this compound according to current standards is not feasible based on the publicly available information. Further research into these areas would be necessary to fully characterize its toxicological profile.

References

- 1. researchgate.net [researchgate.net]

- 2. epa.gov [epa.gov]

- 3. unece.org [unece.org]

- 4. Phosphorothioic acid, O-(2-chloro-1-(2,4-dichlorophenyl)vinyl) O,O-diethyl ester | C12H14Cl3O3PS | CID 6433255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Toxicologic studies on diethyl-1-(2,4-dichlorophenyl)-2-chlorovinyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate of Akton Insecticide: A Technical Overview of its Class - Organophosphates

Disclaimer: Publicly available, in-depth studies detailing the specific environmental fate of the insecticide Akton, also known by its chemical name O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate or its synonym SD 9098, are scarce. This compound belongs to the organophosphate class of insecticides. This guide provides a comprehensive technical overview of the environmental fate of organophosphate insecticides as a representative framework for understanding the potential environmental behavior of this compound.

Organophosphate (OP) insecticides are a class of pesticides that act by inhibiting the enzyme acetylcholinesterase. While generally less persistent than organochlorine pesticides, their environmental fate is a complex interplay of chemical and biological processes that determine their persistence, mobility, and potential for ecological impact. The primary routes of dissipation for organophosphate insecticides in the environment are hydrolysis, photolysis, and microbial degradation.

Physicochemical Properties and their Influence on Environmental Fate

The environmental behavior of an organophosphate insecticide is largely dictated by its inherent physicochemical properties. Key parameters include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). These properties influence whether a pesticide is likely to remain in the soil, move into water bodies, or volatilize into the atmosphere.

Table 1: Representative Physicochemical Properties of Organophosphate Insecticides

| Property | Typical Value Range for OPs | Environmental Implication |

| Water Solubility | Low to Moderate | Higher solubility increases the potential for runoff into surface water and leaching into groundwater. |

| Vapor Pressure | Low to High | Higher vapor pressure indicates a greater tendency to volatilize into the atmosphere. |

| Log Kow | 2 - 5 | Indicates a moderate to high potential for adsorption to soil organic matter and bioaccumulation in organisms. |

| Soil Adsorption Coefficient (Koc) | 100 - 5000 L/kg | Higher Koc values indicate stronger binding to soil and less mobility. |

Key Environmental Dissipation Pathways

The breakdown of organophosphate insecticides in the environment occurs through several key processes, each influenced by environmental conditions such as pH, temperature, sunlight, and microbial activity.

Hydrolysis

Hydrolysis is a primary degradation pathway for many organophosphate pesticides, involving the cleavage of the ester bond. The rate of hydrolysis is significantly influenced by pH, with degradation being more rapid under alkaline conditions.

Photolysis

Photolysis, or degradation by sunlight, can also contribute to the breakdown of organophosphate insecticides, particularly in surface waters and on plant surfaces. The rate and significance of photolysis depend on the specific chemical structure of the pesticide and the intensity of solar radiation.

Microbial Degradation

Microorganisms in soil and water play a crucial role in the degradation of organophosphate pesticides. Bacteria and fungi can utilize these compounds as a source of carbon, phosphorus, or energy, breaking them down into less toxic substances. The rate of microbial degradation is influenced by soil type, organic matter content, temperature, and moisture.

Table 2: Representative Environmental Half-lives of Organophosphate Insecticides

| Medium | Process | Typical Half-life (t1/2) | Factors Influencing Rate |

| Soil | Aerobic Microbial Degradation | 10 - 120 days | Soil type, organic matter, temperature, moisture, microbial population |

| Water | Hydrolysis | 5 - 60 days | pH (faster at higher pH), temperature |

| Water | Photolysis | 1 - 30 days | Light intensity, water clarity, presence of sensitizers |

Experimental Protocols for Environmental Fate Studies

The following are generalized experimental protocols commonly employed to assess the environmental fate of pesticides like organophosphates.

Hydrolysis Rate Determination (OECD Guideline 111)

-

Preparation: A sterile aqueous solution of the test substance (e.g., this compound) is prepared in buffered solutions at pH 4, 7, and 9.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C).

-

Sampling: Aliquots are taken at various time intervals.

-

Analysis: The concentration of the parent compound and any major degradation products is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Data Analysis: The rate of hydrolysis and the half-life are calculated for each pH.

Aerobic Soil Metabolism (OECD Guideline 307)

-

Soil Selection: Representative agricultural soils are selected and characterized (pH, organic matter content, texture).

-

Treatment: The test substance, often radiolabeled for easier tracking, is applied to the soil samples.

-

Incubation: The treated soil is incubated under controlled aerobic conditions (temperature, moisture).

-

Sampling: Soil samples are collected at various time intervals.

-

Extraction and Analysis: The soil is extracted with appropriate solvents, and the extracts are analyzed to determine the concentration of the parent compound and its metabolites. Volatile degradation products (e.g., 14CO2) are trapped and quantified.

-

Data Analysis: The rate of degradation and the half-life of the parent compound in soil are calculated. Degradation pathways are proposed based on the identified metabolites.

Visualizing Environmental Fate Pathways

The following diagrams illustrate the generalized degradation pathway of an organophosphate insecticide and a typical experimental workflow for its analysis.

Caption: Generalized environmental fate pathways of an organophosphate insecticide like this compound.

Caption: Workflow for a soil metabolism study of an organophosphate insecticide.

Conclusion

While specific data on the environmental fate of this compound is limited in publicly accessible literature, the behavior of organophosphate insecticides as a class is well-documented. The persistence and mobility of these compounds are governed by a combination of their chemical properties and environmental factors. Hydrolysis, photolysis, and microbial degradation are the key processes that lead to their dissipation in the environment. Understanding these pathways and the methodologies used to study them is critical for assessing the potential ecological risks associated with their use. Further research into the specific environmental behavior of this compound would be necessary for a complete risk assessment.

Aquatic Toxicity Profile of Akton (Chlorfenvinphos): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aquatic toxicity of Akton, an organophosphate insecticide. The active ingredient in this compound is O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate, commonly known as chlorfenvinphos (CAS No. 1757-18-2). This document summarizes key quantitative toxicity data, details the experimental methodologies employed in these studies, and presents a visual representation of a standard aquatic toxicity testing workflow.

Quantitative Aquatic Ecotoxicity Data

The following tables present a summary of the acute and chronic toxicity of chlorfenvinphos to various aquatic organisms. These values are critical for assessing the environmental risk posed by this compound.

| Test Organism | Taxonomic Group | Duration | Endpoint | Value | Unit | Reference |

| Daphnia magna | Crustacean | 21 days | NOEC | 0.1 | µg/L | [1] |

| Oncorhynchus mykiss (Rainbow Trout) | Fish | 96 hours | LC50 | 19.5 | µg/L | [2] |

| Lepomis macrochirus (Bluegill) | Fish | 96 hours | LC50 | 1.1 | µg/L | [2] |

| Simocephalus serrulatus | Crustacean | 48 hours | EC50 | 4.1 | µg/L | [2] |

| Unspecified | Insect | - | LC50 | 1.5 | µg/L | [2] |

| Unspecified | Mollusc | - | LC50 | 3082 | µg/L | [2] |

Table 1: Chronic and Acute Aquatic Toxicity of Chlorfenvinphos. NOEC (No Observed Effect Concentration) represents the concentration at which no adverse effects are observed. LC50 (Lethal Concentration 50) is the concentration that is lethal to 50% of the test population. EC50 (Effective Concentration 50) is the concentration that causes a defined effect in 50% of the test population (e.g., immobilization for invertebrates).

Experimental Protocols

The data presented in this guide are derived from standardized ecotoxicological studies. While specific details may vary between individual experiments, the general methodologies adhere to internationally recognized guidelines.

Acute Toxicity Testing in Fish (e.g., 96-hour LC50)

This test is designed to determine the concentration of a substance that is lethal to 50% of a population of fish over a 96-hour period.

-

Test Organism: Juvenile fish of a standard species, such as Rainbow Trout (Oncorhynchus mykiss) or Bluegill (Lepomis macrochirus), are used. The fish are typically in their early life stages and are acclimated to laboratory conditions before the test.

-

Exposure System: A static, semi-static, or flow-through system can be used. In a static test, the test solution is not renewed during the exposure period. In a semi-static test, the solution is renewed at regular intervals. A flow-through system ensures a constant concentration of the test substance.

-

Test Conditions: Key water quality parameters such as temperature, pH, dissolved oxygen, and water hardness are maintained within a narrow range appropriate for the test species.

-

Procedure: A range of concentrations of the test substance and a control (without the test substance) are prepared. A specific number of fish are randomly assigned to each concentration and the control. Observations of mortality and any sublethal effects are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.

Chronic Toxicity Testing in Invertebrates (e.g., 21-day Daphnia magna Reproduction Test)

This test evaluates the long-term effects of a substance on the survival and reproduction of the freshwater invertebrate Daphnia magna.

-

Test Organism: Young female Daphnia magna (<24 hours old) are used at the start of the test.

-

Exposure System: A semi-static renewal system is typically employed, where the test solutions are renewed every 24 or 48 hours to maintain the test concentrations and water quality.

-

Test Conditions: As with fish toxicity tests, water quality parameters are strictly controlled. The daphnids are fed a controlled diet of algae throughout the test.

-

Procedure: Daphnids are individually exposed to a range of concentrations of the test substance and a control. The survival of the parent daphnids and the number of offspring produced are recorded daily. The test continues for 21 days.

-

Data Analysis: The primary endpoint is the No Observed Effect Concentration (NOEC) for reproduction, which is the highest tested concentration that does not cause a statistically significant reduction in the number of offspring compared to the control. The Lowest Observed Effect Concentration (LOEC) is also determined.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for conducting an acute aquatic toxicity test, from preparation to data analysis.

Caption: Generalized workflow for an acute aquatic toxicity test.

References

acute and chronic effects of Akton exposure

An In-depth Technical Guide on the Acute and Chronic Effects of Akton Exposure

Introduction

This compound (CAS RN: 1757-18-2), chemically known as O-[2-chloro-1-(2,5-dichlorophenyl)vinyl] O,O-diethyl phosphorothioate, is an organophosphate insecticide.[1] Organophosphates are a class of compounds widely used in agriculture and industry, known for their potent insecticidal properties and significant toxicity to a broad range of organisms, including mammals.[2][3] This technical guide provides a detailed overview of the , with a focus on its mechanisms of action, toxicological data, and the signaling pathways involved. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[2][4][5]

-

Acetylcholinesterase Inhibition: this compound phosphorylates the serine hydroxyl group at the active site of AChE.[6] This inactivation of AChE prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[2][5][7]

-

Cholinergic System Disruption: The resulting accumulation of ACh leads to excessive stimulation of cholinergic receptors, both muscarinic and nicotinic, throughout the central and peripheral nervous systems.[2][5][7] This overstimulation is responsible for the wide array of acute symptoms observed in organophosphate poisoning.[2][5] Over time, the phosphorylated enzyme can undergo a process called "aging," where the bond becomes irreversible, preventing reactivation of the enzyme.[6]

The following diagram illustrates the primary mechanism of this compound's toxicity.

Acute Effects of this compound Exposure

Acute exposure to this compound can be fatal and is characterized by a rapid onset of symptoms, typically within minutes to hours, depending on the route of exposure.[6] The signs of acute toxicity are a direct result of cholinergic overstimulation and are often categorized into muscarinic, nicotinic, and central nervous system (CNS) effects.

Key Symptoms of Acute Exposure:

-

Muscarinic Effects: Often remembered by the mnemonic SLUDGE (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, Emesis), as well as bradycardia, bronchospasm, and excessive bronchial secretions.[2]

-

Nicotinic Effects: Muscle fasciculations, cramping, weakness, and eventually paralysis, including of the respiratory muscles.[5][7] Tachycardia and hypertension can also occur.

-

CNS Effects: Anxiety, confusion, tremors, seizures, and respiratory depression, which can lead to coma and death.[5][7]

Quantitative Acute Toxicity Data

The following table summarizes the available acute toxicity data for this compound.

| Test Organism | Route of Exposure | Toxicity Value (LD50) | Reference |

| Rat | Oral | 42 mg/kg | ChemicalBook[5] |

| Mouse | Oral | 89 mg/kg | ECHEMI[8] |

| Various Bird Species | Oral | 18.99 mg/kg (mean) | Mineau et al., 2001[9] |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Chronic Effects of this compound Exposure

While specific long-term studies on this compound are limited, the chronic effects of organophosphate exposure are known to be significant and can occur at doses that do not cause acute cholinergic symptoms.

-

Neurotoxicity: Chronic low-level exposure to organophosphates can lead to long-term neurological and cognitive deficits. This can include issues with memory, concentration, and mood.

-

Oxidative Stress and Inflammation: A key mechanism in chronic organophosphate toxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[10][11] This oxidative stress can damage cellular components like lipids and proteins and trigger inflammatory responses.[10]

-

MAPK Signaling Pathway Activation: Exposure to organophosphates has been shown to activate mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38-MAPK.[10][11] This activation is linked to the cellular response to stress and can lead to apoptosis (programmed cell death) and inflammation.[10]

The diagram below illustrates the signaling pathways involved in the chronic effects of organophosphate exposure.

Experimental Protocols

General Protocol: Measurement of Acetylcholinesterase Activity (Ellman's Assay)

This colorimetric method is widely used to determine AChE activity in biological samples (e.g., brain tissue, red blood cells).

Principle: Acetylthiocholine is used as a substrate for AChE. The enzymatic hydrolysis of acetylthiocholine produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid, which is measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.

Workflow:

Conclusion

This compound is a highly toxic organophosphate insecticide with well-defined acute effects stemming from the inhibition of acetylcholinesterase. While specific data on its chronic effects are sparse, the broader understanding of organophosphate toxicity points towards significant risks of neurotoxicity, oxidative stress, and inflammation with long-term exposure. Further research is needed to fully characterize the chronic toxicity profile of this compound and its impact on specific signaling pathways.

References

- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound | 1757-18-2 [smolecule.com]

- 5. epa.gov [epa.gov]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. Organophosphate poisoning - Wikipedia [en.wikipedia.org]

- 8. This compound | C12H14Cl3O3PS | CID 15649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chlorpyrifos-methyl (C12H14Cl3O3PS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpyrifos-methyl, with the molecular formula C12H14Cl3O3PS, is an organophosphate insecticide, acaricide, and miticide. It is utilized to control a variety of insect pests on a range of agricultural crops and is also used for treating stored cereal grains and warehouses.[1] As an organophosphorus compound, its primary mechanism of action is the inhibition of the acetylcholinesterase (AChE) enzyme, leading to neurotoxicity in insects.[1] This technical guide provides a comprehensive overview of Chlorpyrifos-methyl, including its physicochemical properties, mechanism of action, toxicological data, and analytical methodologies, to support research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties of Chlorpyrifos-methyl is presented in the table below. This data is essential for understanding its environmental fate, designing analytical methods, and developing formulations.

| Property | Value | Reference |

| Molecular Formula | C12H14Cl3O3PS | |

| Molecular Weight | 322.5 g/mol | PubChem |

| CAS Number | 5598-13-0 | |

| Appearance | White to pale yellow solid with a slight mercaptan odor. | PubChem |

| Melting Point | 45.5-46.5 °C | |

| Boiling Point | Decomposes before boiling | |

| Vapor Pressure | 1.87 x 10^-5 mmHg at 25 °C | |

| Water Solubility | 4 mg/L at 25 °C | PubChem |

| Solubility in Organic Solvents ( g/100g at 20°C) | Acetone: >400, Methanol: 190, Hexane: 120 | PubChem |

| LogP (Octanol-Water Partition Coefficient) | 4.3 | PubChem |

| Henry's Law Constant | 2.4 x 10^-6 atm-m³/mol |

Mechanism of Action: Acetylcholinesterase Inhibition

Chlorpyrifos-methyl itself is a weak inhibitor of acetylcholinesterase. Its toxicity is primarily due to its in vivo biotransformation to Chlorpyrifos-methyl oxon. This metabolic activation involves the oxidative desulfuration of the P=S bond to a P=O bond, a reaction often mediated by cytochrome P450 enzymes.[2] The oxon analog is a potent inhibitor of acetylcholinesterase.

The inhibition of acetylcholinesterase occurs through the phosphorylation of the serine hydroxyl group within the active site of the enzyme. This forms a stable, covalent bond that renders the enzyme inactive. The inactivation of acetylcholinesterase leads to the accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxicity.[3]

Over time, the phosphorylated enzyme complex can undergo a process called "aging." This involves the dealkylation of one of the methyl groups attached to the phosphorus atom, further strengthening the bond between the inhibitor and the enzyme and making reactivation by oxime reactivators, such as pralidoxime, impossible.[4][5]

Toxicological Profile

The acute toxicity of Chlorpyrifos-methyl varies across different species and routes of exposure. A summary of key toxicological data is provided in the table below.

| Species | Route | Endpoint | Value (mg/kg bw) | Reference |

| Rat | Oral | LD50 | 2814 | [1] |

| Rat | Dermal | LD50 | >2000 | [1] |

| Rat | Inhalation | LC50 | >0.67 mg/L (4h) | [1] |

| Mouse | Oral | LD50 | 1828 | [6] |

| Rabbit | Dermal | LD50 | >2000 | |

| NOAEL (No-Observed-Adverse-Effect Level) | ||||

| Rat (Chronic) | Oral | 0.1 mg/kg/day | [7] | |

| ADI (Acceptable Daily Intake) | ||||

| Human | 0.01 mg/kg bw |

Experimental Protocols

Analytical Methods for Quantification

The determination of Chlorpyrifos-methyl residues in various matrices is crucial for environmental monitoring and food safety. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.

This protocol outlines a method using cloud point extraction followed by HPLC for the simultaneous quantification of Chlorpyrifos and Chlorpyrifos-methyl.[8]

-

Extraction (Cloud Point Extraction):

-

Prepare a 6% (w/v) solution of PEG 6000 and a 3% (w/v) solution of Na2SO4.

-

Mix the sample (water, soil extract, or vegetable extract) with the PEG 6000 and Na2SO4 solutions.

-

Equilibrate the mixture at 65°C for 65 minutes to induce phase separation.

-

Collect the surfactant-rich phase containing the extracted pesticides.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water is typically used. A starting composition of 60:40 (acetonitrile:water) with a gradient to 85:15 over 10 minutes can be effective.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 230 nm.

-

Injection Volume: 20 µL.

-

This protocol provides a general outline for the analysis of Chlorpyrifos-methyl in water samples using stir bar sorptive extraction (SBSE) followed by thermal desorption GC-MS.[9]

-

Sample Preparation (SBSE):

-

Place a 40 mL water sample in a 50 mL centrifuge tube.

-

Add an appropriate internal standard (e.g., Triphenyl phosphate).

-

Add a polydimethylsiloxane (PDMS) coated stir bar.

-

Stir at 1500 rpm for 35 minutes at room temperature.

-

Remove the stir bar, rinse with Milli-Q water, and dry with a lint-free tissue.

-

Place the stir bar in a thermal desorption tube.

-

-

GC-MS Conditions:

-

GC Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm).

-

Inlet: Thermal Separation Probe (TSP) for thermal desorption.

-

Oven Program: Initial temperature of 70°C, hold for 1 min, ramp to 180°C at 25°C/min, then ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MSD Conditions:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) and/or full scan mode. For SIM, monitor characteristic ions of Chlorpyrifos-methyl (e.g., m/z 286, 125, 93).

-

-

Conclusion

This technical guide provides a detailed overview of Chlorpyrifos-methyl for researchers, scientists, and drug development professionals. The information on its physicochemical properties, mechanism of action, toxicological profile, and analytical methodologies serves as a valuable resource for further investigation and development. The provided experimental outlines can be adapted and optimized for specific research needs. As with any chemical substance, appropriate safety precautions should be taken when handling Chlorpyrifos-methyl in a laboratory setting.

References

- 1. fao.org [fao.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nerve agent - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Analysis of chlorpyrifos and chlorpyrifos-methyl residues in multi-environmental media by cloud-point extraction and HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. gcms.cz [gcms.cz]

physical and chemical properties of Akton

An In-depth Technical Guide to the Physical and Chemical Properties of Akton

For distribution to: Researchers, Scientists, and Drug Development Professionals Subject: this compound (CAS: 1757-18-2) Classification: Organophosphate Insecticide

This technical guide provides a comprehensive overview of the core physical, chemical, and toxicological properties of this compound. The information is compiled for researchers, scientists, and professionals in drug development and toxicology. This document includes quantitative data, detailed experimental methodologies, and a visualization of its primary mechanism of action.

Chemical and Physical Properties

This compound, identified by the CAS number 1757-18-2, is an organothiophosphate compound.[1] Its primary use has been as a non-systemic soil insecticide.[2] The following tables summarize its key identifiers and physicochemical properties based on publicly available data.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | [2-chloro-1-(2,5-dichlorophenyl)ethenoxy]-diethoxy-sulfanylidene-λ⁵-phosphane | [1] |

| CAS Number | 1757-18-2 | [1][3] |

| Molecular Formula | C₁₂H₁₄Cl₃O₃PS | [1][3] |

| Canonical SMILES | CCOP(=S)(OCC)OC(=CCl)C1=C(C=CC(=C1)Cl)Cl | [1] |

| InChIKey | QCKIOHMRUZJYQZ-UHFFFAOYSA-N | [1] |

| Synonyms | Axiom, SD-9098, O-(2-Chloro-1-(2,5-dichlorophenyl)vinyl) O,O-diethyl phosphorothioate | [1][2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Unit | Notes |

| Molecular Weight | 375.64 | g/mol | Computed by PubChem.[1][3] |

| Physical State | Solid | - | Based on melting point. |

| Melting Point | 27.5 - 28.5 | °C | [3] |

| Boiling Point | 406.5 ± 55.0 | °C | Predicted at 760 mmHg.[3] |

| Density | 1.392 ± 0.06 | g/cm³ | Predicted.[3] |

| XLogP3 | 4.8 | - | A computed measure of hydrophobicity.[1] |

| Hydrogen Bond Acceptor Count | 4 | - | Computed by Cactvs.[1] |

| Rotatable Bond Count | 6 | - | Computed by Cactvs.[1] |

Experimental Protocols

The determination of the physicochemical and toxicological properties of a compound like this compound involves standardized laboratory procedures. Below are detailed methodologies representative of those used to obtain the data presented.

Determination of Physical Properties

-

Melting Point: The melting point is determined using a calibrated digital melting point apparatus. A small, powdered sample of this compound is packed into a capillary tube and placed in the apparatus. The temperature is slowly ramped, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

-

Boiling Point: The boiling point is determined by distillation. The compound is heated in a distillation flask equipped with a condenser and a thermometer. The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point, corrected for atmospheric pressure.

-

Density: The density of this compound can be determined using a gas pycnometer for solids. This instrument measures the volume of the solid by detecting the pressure change of a known volume of an inert gas (e.g., helium) as it expands into a chamber containing the sample. The density is calculated by dividing the known mass of the sample by the measured volume.

Chromatographic and Spectrometric Analysis

A standard method for the detection and quantification of organophosphate pesticides like this compound in environmental or biological samples involves Gas Chromatography-Mass Spectrometry (GC-MS).

-

Objective: To identify and quantify this compound in a sample matrix.

-

Instrumentation: Gas Chromatograph coupled with a Quadrupole-Orbitrap Mass Spectrometer (GC-Q-Orbitrap).

-

Procedure:

-

Sample Preparation: An extract of the sample (e.g., soil, water, tissue) is prepared using a suitable solvent like hexane. The extract is concentrated and may be cleaned up using solid-phase extraction (SPE) to remove interfering substances.

-

GC Separation: The prepared sample is injected into the GC.

-

GC Column: TG-5SILMS, 30 m × 0.25 mm (i.d.) × 0.25 μm.[4]

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate compounds based on their volatility.

-

-

Mass Spectrometry Detection:

-

Data Analysis: The retention time and the mass spectrum of the analyte are compared to a certified reference standard of this compound to confirm its identity. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

-

Acute Toxicity Testing in Aquatic Organisms

The following protocol is a summary of the standardized method used to determine the 96-hour LC50 (the concentration lethal to 50% of the test population) for fish and aquatic invertebrates.[2]

-

Test Organisms: Fingerling fish (e.g., Rainbow trout, Bluegill) or aquatic invertebrates (e.g., daphnids).

-

Test Chambers: 18.9-liter wide-mouthed jars containing 15 liters of the test solution.

-

Procedure:

-

A series of test solutions with at least six different concentrations of this compound are prepared. A control group with no this compound is also included.

-

At least 10 organisms are placed in each test chamber. The biomass of the organisms should not exceed 0.8 g per liter of solution.

-

The test begins upon initial exposure and continues for 96 hours for fish.

-

The number of dead or affected organisms in each chamber is recorded every 24 hours.

-

The LC50 value and its 95% confidence interval are calculated from the concentration-response data using appropriate statistical methods.

-

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE).[5][6] AChE is critical for nerve function, as it is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[7][8]

The inhibition process involves the following steps:

-

Binding: The phosphorus atom of this compound binds to the serine hydroxyl group in the active site of AChE.[6]

-

Phosphorylation: A covalent phosphoryl-enzyme bond is formed, and a leaving group is displaced. This phosphorylated enzyme is highly stable and inactive.[6][9]

-

Acetylcholine Accumulation: With AChE inhibited, acetylcholine accumulates in the synapse.[7][10]

-

Continuous Nerve Stimulation: The excess acetylcholine repeatedly stimulates its receptors on the postsynaptic neuron, leading to continuous and uncontrolled nerve firing.[10][11] This results in paralysis and, ultimately, the death of the insect.[11]

Caption: Mechanism of this compound toxicity via acetylcholinesterase (AChE) inhibition.

Toxicology and Safety

This compound is classified as highly toxic.[1] Its hazard statements indicate that it is fatal if swallowed or in contact with skin.[1][5]

Table 3: Acute Toxicity Data for this compound

| Test Organism | Route | Value | Unit | Source |

| Rat | Oral LD50 | 42 | mg/kg | [3] |

| Various Birds | Oral LD50 | 18.99 | mg/kg | [12] |

| Rainbow Trout | 96-h LC50 | 1,200 | µg/L | [2] |

| Bluegill | 96-h LC50 | >1,000 | µg/L | [2] |

| Fathead Minnow | 96-h LC50 | >1,000 | µg/L | [2] |

This document is intended for informational purposes for a professional audience. All handling of this compound should be performed in accordance with established safety protocols, using appropriate personal protective equipment, and in compliance with all applicable regulations.

References

- 1. This compound | C12H14Cl3O3PS | CID 15649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cerc.usgs.gov [cerc.usgs.gov]

- 3. This compound (TM) CAS#: 1757-18-2 [m.chemicalbook.com]

- 4. US11181512B2 - Electronic ID database and detection method for pesticide compounds in edible Agro-products based on GC-Q-Orbitrap - Google Patents [patents.google.com]

- 5. Buy this compound | 1757-18-2 [smolecule.com]

- 6. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nerve agent - Wikipedia [en.wikipedia.org]

- 8. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 9. Sarin - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

"Akton": A Name Shrouded in Ambiguity in Scientific Literature

An extensive search for the term "Akton" within scientific and chemical databases has yielded no specific compound or substance corresponding to this name. The predominant search results point to "this compound," a technology and IT consulting firm, with no apparent connection to the fields of chemistry, pharmacology, or drug development.

This lack of public information makes it impossible to provide a technical guide on the solubility of a substance named "this compound." Scientific literature and chemical repositories do not contain data on its solubility in various solvents, nor are there established experimental protocols for such a compound.

It is possible that "this compound" may be an internal codename for a compound not yet disclosed publicly, a highly specialized or niche substance not widely documented, or simply a misspelling of another chemical entity.

Without a clear chemical identifier, such as a CAS number, IUPAC name, or reference to a specific patent or publication, a comprehensive technical guide on the solubility of "this compound" cannot be compiled. Researchers, scientists, and drug development professionals seeking this information are encouraged to verify the precise name and an associated chemical identifier of the substance . Once a valid chemical identity is established, a thorough investigation into its physicochemical properties, including solubility, can be pursued.

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Akt Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a critical node in intracellular signaling pathways that govern a wide array of cellular processes, including cell survival, growth, proliferation, and metabolism.[1][2][3][4] The activation of Akt is a key event in response to various extracellular signals, such as growth factors and insulin.[1][5] This activation is primarily regulated by phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the C-terminal hydrophobic motif.[2][5] The detection and quantification of Akt phosphorylation, hereafter referred to as Akton detection, are therefore crucial for understanding cellular signaling and for the development of therapeutics targeting pathways implicated in diseases like cancer and diabetes.[3][5]

These application notes provide detailed protocols and comparative data for the three most common and powerful analytical methods for this compound detection: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Mass Spectrometry (MS).

The Akt Signaling Pathway

The canonical Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to the recruitment and activation of phosphoinositide 3-kinase (PI3K).[1][2] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[1] Akt, through its pleckstrin homology (PH) domain, binds to PIP3, resulting in its translocation to the membrane.[2] This colocalization facilitates the phosphorylation of Akt at Thr308 by phosphoinositide-dependent kinase 1 (PDK1) and at Ser473 by the mechanistic target of rapamycin complex 2 (mTORC2), leading to its full activation.[2][5] Once activated, Akt phosphorylates a multitude of downstream substrates, thereby regulating diverse cellular functions.

Comparison of Analytical Methods for this compound Detection

The choice of analytical method for this compound detection depends on various factors, including the required sensitivity, throughput, and the nature of the quantitative data needed. The following table summarizes the key characteristics of Western Blot, ELISA, and Mass Spectrometry for this application.

| Feature | Western Blot | ELISA | Mass Spectrometry (LC-MS/MS) |

| Principle | Immuno-detection of protein after size-based separation | Immuno-enzymatic detection in a microplate format | Identification and quantification based on mass-to-charge ratio |

| Quantitative Capability | Semi-quantitative to quantitative | Quantitative | Absolute and relative quantification |

| Sensitivity | Nanogram to picogram range | Picogram to femtogram range | Femtogram to attomole range |

| Throughput | Low to medium | High | Medium |

| Specificity | Can be affected by antibody cross-reactivity | High (sandwich ELISA) | Very high (based on mass) |

| Multiplexing | Limited (stripping and re-probing or fluorescent detection) | Limited per well, but multi-well plates allow parallel analysis | High (can analyze multiple phosphorylation sites and proteins simultaneously) |

| Sample Input | 10-50 µg of total protein lysate | 1-50 µg of total protein lysate | 10-100 µg of total protein lysate |

| Instrumentation | Electrophoresis and blotting apparatus, imager | Microplate reader | Liquid chromatography and tandem mass spectrometer |

| Data Analysis | Densitometry of bands | Standard curve interpolation | Peak area integration and spectral counting |

| Cost per Sample | Moderate | Low to moderate | High |

Experimental Protocols

Quantitative Western Blot for this compound Detection

Western blotting is a widely used technique to detect specific proteins in a complex mixture. For quantitative analysis of Akt phosphorylation, it is crucial to normalize the phosphorylated Akt signal to the total Akt signal.

Experimental Workflow:

Detailed Protocol:

-

Sample Preparation:

-

Culture and treat cells as required for the experiment.

-

Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel (e.g., 10% Tris-glycine gel).

-

Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the same membrane with a primary antibody for total Akt (or run a parallel gel) under the same conditions.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager).

-

-

Data Analysis:

-

Quantify the band intensities for both phosphorylated and total Akt using densitometry software.

-

Normalize the phosphorylated Akt signal to the total Akt signal for each sample to determine the relative level of Akt phosphorylation.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Detection

ELISA is a plate-based assay that offers a high-throughput and quantitative method for detecting specific proteins. A sandwich ELISA format is commonly used for this compound detection, providing high specificity and sensitivity.

Experimental Workflow:

Detailed Protocol (based on a typical commercial kit):

-

Reagent Preparation:

-

Prepare all reagents, including wash buffer, standards, and samples, as per the kit manufacturer's instructions.

-

-

Assay Procedure:

-

Add 100 µL of standards and samples to the appropriate wells of the microplate pre-coated with a capture antibody against total Akt.

-

Incubate for the recommended time (e.g., 2.5 hours at room temperature or overnight at 4°C).

-

Wash the wells several times with wash buffer.

-

Add 100 µL of the detection antibody (specific for phosphorylated Akt) to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-streptavidin).

-

Incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add 100 µL of the substrate solution (e.g., TMB).

-

Incubate in the dark for a specified time (e.g., 30 minutes) at room temperature.

-

Add 50 µL of stop solution to each well.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of phosphorylated Akt in the samples by interpolating their absorbance values on the standard curve.

-

For relative quantification, results can be expressed as a ratio of phosphorylated Akt to total Akt (determined in a parallel assay).

-

Mass Spectrometry for this compound Detection

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the most sensitive and specific method for the identification and quantification of protein phosphorylation. This technique can precisely locate phosphorylation sites and provide absolute or relative quantification.

Experimental Workflow:

Detailed Protocol:

-

Sample Preparation:

-

Lyse cells and extract proteins as described for Western blotting, ensuring the use of phosphatase inhibitors.

-

Quantify the total protein concentration.

-

-

Protein Digestion:

-

Reduce disulfide bonds in the protein sample using a reducing agent (e.g., DTT).

-

Alkylate the resulting free thiols with an alkylating agent (e.g., iodoacetamide).

-

Digest the proteins into peptides using a protease such as trypsin.

-

-

Phosphopeptide Enrichment:

-

Enrich the phosphopeptides from the complex peptide mixture using techniques like Titanium Dioxide (TiO2) chromatography or Immobilized Metal Affinity Chromatography (IMAC).[6] This step is crucial due to the low stoichiometry of phosphorylation.

-

-

LC-MS/MS Analysis:

-

Separate the enriched phosphopeptides using reverse-phase liquid chromatography (LC).

-

Introduce the separated peptides into a tandem mass spectrometer.

-

The mass spectrometer will first measure the mass-to-charge ratio of the intact peptides (MS1 scan) and then select specific peptides for fragmentation and analysis of the fragment ions (MS2 scan).

-

-

Data Analysis:

-

Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the phosphopeptides.

-

Quantify the abundance of the identified phosphopeptides. For relative quantification, compare the peak areas or spectral counts of the phosphopeptide between different samples. For absolute quantification, stable isotope-labeled peptide standards can be used.

-

Conclusion

The analytical detection of Akt phosphorylation is fundamental to understanding its role in cellular signaling and disease. Western blotting offers a widely accessible method for semi-quantitative analysis. ELISA provides a high-throughput and more quantitative alternative. For the most sensitive, specific, and detailed analysis, including the precise localization and absolute quantification of phosphorylation, LC-MS/MS is the method of choice. The selection of the most appropriate technique will depend on the specific research question, available resources, and the desired level of quantitative detail. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data on Akt phosphorylation, contributing to advancements in both basic science and drug development.

References

- 1. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stoichiometric Quantification of Akt Phosphorylation Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Akt Kinase Phosphorylation Assay by Immunoprecipitation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]

- 5. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for Detecting Protein Phosphorylation | Bio-techne [bio-techne.com]

Application Note: Quantification of Akt Protein and Phosphorylation Stoichiometry using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Kinase B (Akt) is a critical serine/threonine kinase that functions as a central node in the phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is fundamental to regulating a multitude of cellular processes, including cell survival, proliferation, apoptosis, and metabolism.[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is implicated in a variety of diseases, most notably cancer, making the proteins within this cascade significant targets for therapeutic development.[3]

Accurate quantification of total Akt levels and the stoichiometry of its key phosphorylation sites (Threonine 308 and Serine 473) is crucial for assessing the activation state of the PI3K pathway and for evaluating the efficacy of targeted drug candidates.[1][2] While immunoassays like Western blotting are traditionally used, they are often semi-quantitative and can be limited by antibody specificity and dynamic range.[1][4] This application note details a robust and precise method for the absolute quantification of Akt and its phosphorylation status using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards.[1][4][5]

Principle

The method employs a targeted proteomics approach, often referred to as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), to achieve high sensitivity and specificity.[1][5] The general workflow involves the enrichment of Akt from a biological sample, typically through immunoprecipitation, followed by enzymatic digestion to generate specific peptides.[1][2][3][4][5] These "proteotypic" peptides, which are unique to Akt, are then quantified by LC-MS/MS. For absolute quantification, known amounts of synthetic, stable isotope-labeled (heavy) peptides, which correspond to the native (light) target peptides, are spiked into the sample prior to analysis.[1][5] The ratio of the signal intensity of the endogenous light peptide to the heavy internal standard allows for precise and accurate quantification.[1]

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a key regulator of cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. Akt is then recruited to the plasma membrane where it is phosphorylated and activated by PDK1 at Thr308. Full activation of Akt requires a second phosphorylation at Ser473, primarily by mTORC2. Activated Akt then proceeds to phosphorylate a host of downstream targets, including TSC2 and PRAS40, which ultimately leads to the activation of mTORC1 and subsequent effects on protein synthesis and cell proliferation.

Caption: The PI3K/Akt/mTOR signaling cascade.

Experimental Workflow

The quantification of Akt by LC-MS/MS follows a multi-step process designed to isolate the protein, digest it into quantifiable peptides, and analyze these peptides with high precision. This workflow ensures that the final quantitative data is both accurate and reproducible.

Caption: Workflow for Akt quantification by LC-MS/MS.

Detailed Protocols

Sample Preparation

a. Cell Lysis and Protein Quantification

-

Harvest cultured cells (e.g., A549, HCT116) that have undergone desired treatments (e.g., stimulation with EGF or IGF).[5]

-

Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the total protein concentration using a standard protein assay (e.g., BCA assay).

b. Immunoprecipitation (IP) of Akt

-

Incubate 1-2 mg of total protein lysate with an anti-Akt antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.[5]

-

Wash the beads three times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated Akt from the beads.

c. SDS-PAGE and In-Gel Digestion

-

Separate the eluted proteins on a 4-12% Bis-Tris SDS-PAGE gel.

-

Stain the gel with Coomassie Blue and excise the band corresponding to the molecular weight of Akt (~60 kDa).

-

Destain the gel slice with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate.

-

Reduce the proteins with 10 mM dithiothreitol (DTT) at 56°C for 1 hour.

-

Alkylate the proteins with 55 mM iodoacetamide (IAM) for 45 minutes in the dark.

-

Wash the gel slice and dehydrate with 100% ACN.

-

Add a known amount of heavy isotope-labeled peptide standards to the gel slice.[1]

-

Rehydrate the gel slice in a digestion buffer containing sequencing-grade trypsin or chymotrypsin and incubate overnight at 37°C.[1][2] Note: Different proteases may be required to generate suitable peptides for different phosphorylation sites.[2]

d. Peptide Extraction

-

Extract the peptides from the gel slice using a series of ACN and formic acid solutions.

-

Pool the extracts, dry them in a vacuum centrifuge, and reconstitute in a solution of 0.1% formic acid in water for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC)

-

System: A UPLC or nanoLC system is recommended for optimal separation.[5]

-

Column: A reversed-phase C18 column (e.g., 75 µm ID x 15 cm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from ~2% to 35% Mobile Phase B over 30-60 minutes.

-

Flow Rate: Dependent on the LC system (e.g., 300 nL/min for nanoLC).

b. Mass Spectrometry (MS)

-

System: A triple quadrupole or a high-resolution Orbitrap mass spectrometer.[3][5]

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[1][5]

-

MRM Transitions: Specific precursor-to-fragment ion transitions for each target peptide (light and heavy) must be optimized. Software such as Skyline can be used for method development and data analysis.[5]

Table 1: Example MRM Transitions for Akt1 Peptides (Note: These are hypothetical examples. Actual transitions must be empirically determined.)

| Analyte | Peptide Sequence | Precursor Ion (m/z) | Fragment Ion (m/z) | Collision Energy (V) |

| Akt1 (Total) | FSYVTTK | 410.7 | 604.3 | 22 |

| Akt1 (Total) - Heavy | FSYVTTK | 414.7 | 612.3 | 22 |

| Akt1 (pThr308) | DFGLCKpT | 478.2 | 799.3 | 28 |

| Akt1 (pThr308) - Heavy | DFGLCKpT | 482.2 | 807.3 | 28 |

| Akt1 (pSer473) | FPFQFSYpS | 520.7 | 216.1 | 30 |

| Akt1 (pSer473) - Heavy | FPFQFSYpS | 524.7 | 216.1 | 30 |

| Denotes heavy isotope-labeled lysine (K) or arginine (R) and corresponding phosphorylated residues. |

Data Presentation and Quantification

Data analysis is performed using specialized software to integrate the peak areas of the chromatographic signals for both the light (endogenous) and heavy (internal standard) peptides.[5] The ratio of these areas, multiplied by the known amount of the spiked-in heavy standard, provides the absolute amount of the endogenous peptide in the sample. Phosphorylation stoichiometry is calculated by dividing the amount of the phosphorylated peptide by the sum of the amounts of the phosphorylated and non-phosphorylated versions of that peptide.

Table 2: Example Quantification of Akt Phosphorylation in A549 Cells

| Condition | Total Akt1 (fmol/µg lysate) | pThr308 Stoichiometry (%) | pSer473 Stoichiometry (%) |

| Control (Serum-starved) | 1.52 | 0.8 | 1.1 |

| EGF Stimulated (10 min) | 1.48 | 15.5 | 12.8 |

| PI3K Inhibitor + EGF | 1.55 | 2.1 | 1.5 |

The results from such an experiment could indicate that while the total amount of Akt1 remains relatively constant, stimulation with EGF leads to a significant increase in the phosphorylation at both Thr308 and Ser473.[1] This increase is abrogated by the presence of a PI3K inhibitor, confirming the pathway-dependent nature of the phosphorylation.[1][2]

The LC-MS/MS method described provides a highly specific, sensitive, and accurate platform for the quantification of total Akt protein and its phosphorylation stoichiometry. This approach overcomes many of the limitations of traditional immunoassays and is well-suited for detailed mechanistic studies and for assessing the pharmacodynamic effects of targeted therapies in drug development. The ability to obtain precise stoichiometric information offers deeper insights into the regulation of the PI3K/Akt signaling pathway.[1]

References

- 1. Stoichiometric Quantification of Akt Phosphorylation Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantitative Analysis of the AKT/mTOR Pathway Using Multiplex Immunoprecipitation and Targeted Mass Spectrometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for Akton (Chlorpyrifos) Residue Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the sample preparation and subsequent analysis of Akton (Chlorpyrifos) residues in various matrices. The protocols detailed below are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, ensuring high-quality analytical results.[1][2][3]

Introduction

This compound, a common organophosphate pesticide containing the active ingredient chlorpyrifos, is extensively used in agriculture to protect crops from a wide range of pests.[3] Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food and environmental samples. Accurate and sensitive analytical methods are therefore crucial for monitoring these residues to ensure food safety and environmental protection.